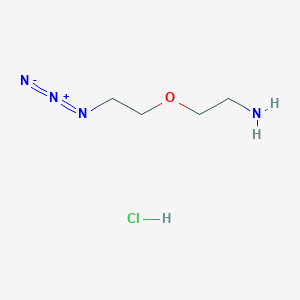

2-(2-azidoethoxy)ethan-1-amine hydrochloride

Descripción general

Descripción

2-(2-Azidoethoxy)ethanamine hydrochloride is an organic compound with the molecular formula C4H11ClN4O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethoxy)ethanamine hydrochloride typically involves the reaction of 2-(2-azidoethoxy)ethanol with hydrochloric acid. The process can be summarized as follows:

Preparation of 2-(2-azidoethoxy)ethanol: This is achieved by reacting 2-chloroethanol with sodium azide in the presence of a solvent such as water or ethanol.

Conversion to 2-(2-azidoethoxy)ethanamine: The intermediate 2-(2-azidoethoxy)ethanol is then reacted with ammonia in a solvent like tetrahydrofuran (THF) at room temperature.

Formation of 2-(2-azidoethoxy)ethanamine hydrochloride: Finally, the 2-(2-azidoethoxy)ethanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for 2-(2-azidoethoxy)ethanamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Reduction of Azide to Primary Amine

The azide group undergoes hydrogenolysis to form a primary amine, a critical reaction for generating polyetheramine derivatives. This process is catalyzed by palladium on carbon (Pd/C) under hydrogen gas (H₂):

Reaction Conditions

| Reagents/Catalysts | Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|

| H₂, Pd/C (10 wt%) | MeOH | 25°C | 1 atm | 95% |

Mechanism :

The azide group (−N₃) is reduced to −NH₂ via intermediate imine formation, confirmed by and IR spectroscopy (disappearance of azide stretch at ~2100 cm⁻¹) .

Amide Bond Formation via Carbodiimide Coupling

The primary amine participates in carbodiimide-mediated couplings, enabling conjugation with carboxylic acids. A celastrol derivative was synthesized using EDC/HOBt activation:

Reaction Protocol

| Component | Quantity (mmol) | Role |

|---|---|---|

| EDC·HCl | 0.30 | Activator |

| HOBt | 0.30 | Coupling reagent |

| Celastrol | 0.10 | Carboxylic acid |

| Triethylamine (TEA) | 0.70 | Base |

Procedure :

-

Dissolve 2-(2-azidoethoxy)ethan-1-amine hydrochloride (0.10 mmol) and celastrol (0.10 mmol) in anhydrous CH₂Cl₂.

-

Add HOBt (0.30 mmol) and EDC·HCl (0.30 mmol) at 5°C.

-

Stir for 1 hr, then add TEA (0.70 mmol) and warm to 25°C for 24 hr.

Outcome :

The reaction yielded a celastrol-PEG-azide conjugate, characterized by ESI-MS ( 219.44 [M+H]⁺) and .

Nucleophilic Substitution Reactions

The amine group exhibits nucleophilic behavior in alkylation and acylation reactions. A representative tosylation protocol is shown below:

Tosylation with p-Toluenesulfonyl Chloride (TsCl)

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | NaOH (6 M) |

| Temperature | 0°C → 25°C |

| Reaction Time | 1 hr |

| Yield | 98.6% |

Steps :

-

React this compound (45.7 mmol) with TsCl (68.6 mmol) in THF/NaOH.

-

Extract with diethyl ether and evaporate to isolate the tosylate .

Applications :

The tosylate serves as an intermediate for further functionalization, such as azide-alkyne cycloaddition or cross-coupling .

Stability and Handling Considerations

-

Thermal Stability : Decomposition occurs above 100°C, releasing nitrogen gas (N₂).

-

Storage : Store at −20°C under inert gas (N₂/Ar) to prevent azide degradation .

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| 2-(2-Aminoethoxy)ethanol | −NH₂, −OH | Lacks azide-driven click chemistry |

| Azido-PEG-amine | −N₃, −NH₂ | Similar reactivity but longer PEG chain |

Aplicaciones Científicas De Investigación

Drug Design and Development

Solid-Phase Peptide Synthesis (SPPS)

The compound is utilized in solid-phase peptide synthesis, where it acts as a versatile building block. It can be incorporated into peptide chains, facilitating the synthesis of complex peptides with specific biological activities. The azido group allows for further modifications through click chemistry, enhancing the diversity of synthesized peptides .

Lead Optimization

In drug discovery, derivatives of 2-(2-azidoethoxy)ethan-1-amine hydrochloride are explored for their potential as lead compounds. The hydrophilic nature of these compounds improves solubility and bioavailability, which are critical factors in drug design. Their ability to form stable interactions with biological targets makes them suitable candidates for further optimization in therapeutic contexts .

Bifunctional Degraders in PROTAC Technology

PROTACs (Proteolysis Targeting Chimeras)

Recent studies have highlighted the role of this compound in the development of PROTACs. These bifunctional molecules can selectively degrade target proteins by recruiting E3 ligases to facilitate ubiquitination and subsequent proteasomal degradation. For instance, compounds derived from this azido derivative have shown efficacy in degrading estrogen receptors in breast cancer cells, demonstrating its potential in targeted cancer therapies .

Synthesis of Novel Compounds

Modification and Derivatization

The azido group on this compound enables the synthesis of various derivatives through nucleophilic substitution reactions. This feature is exploited to create new compounds with improved pharmacological properties or novel functionalities. For example, it has been used to prepare PEGylated amines that enhance drug delivery systems .

Analytical Chemistry and Biosensors

Surface Chemistry Applications

The compound's unique chemical structure allows it to be employed in surface chemistry applications, including the development of biosensors. Its ability to form covalent bonds with target biomolecules facilitates the construction of sensitive detection systems for biological analytes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Used as a building block for synthesizing peptides; enhances diversity through click chemistry. |

| Drug Design | Serves as a lead compound; improves solubility and bioavailability for therapeutic use. |

| PROTAC Technology | Functions as a component in bifunctional degraders targeting specific proteins for degradation. |

| Novel Compound Synthesis | Enables derivatization to create compounds with enhanced properties; useful in drug delivery. |

| Analytical Chemistry | Applied in biosensor development for detecting biological analytes through covalent bonding. |

Mecanismo De Acción

The mechanism of action of 2-(2-azidoethoxy)ethanamine hydrochloride primarily involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This property makes it valuable in the synthesis of complex molecules and in the modification of biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Azidoethoxy)ethanol: An intermediate in the synthesis of 2-(2-azidoethoxy)ethanamine hydrochloride.

Azido-PEG2-amine: A similar compound used in the synthesis of polyethylene glycol (PEG) derivatives.

Uniqueness

2-(2-Azidoethoxy)ethanamine hydrochloride is unique due to its dual functionality, possessing both an azido group and an amine group. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and bioconjugation .

Actividad Biológica

Chemical Structure and Properties

2-(2-azidoethoxy)ethan-1-amine hydrochloride is characterized by the presence of an azide group, which is known for its reactivity in click chemistry, making it useful for bioconjugation and labeling applications. The general structure can be represented as follows:

- Molecular Formula : C4H10ClN3O

- Molecular Weight : 151.69 g/mol

- Appearance : Typically a white to off-white solid.

The biological activity of this compound is primarily attributed to its ability to participate in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This reaction facilitates the formation of stable triazole linkages, which can be utilized in various biochemical applications, including:

- Drug Development : The azide functionality allows for the modification of drug candidates to enhance their pharmacokinetic properties.

- Bioconjugation : It can be used to label biomolecules, such as proteins or nucleic acids, enabling tracking and visualization in biological systems.

Case Studies

-

Study on Drug Delivery Systems :

A recent investigation explored the use of azido-containing polymers for targeted drug delivery. The study demonstrated that incorporating this compound into polymer matrices enhanced the release profiles of encapsulated drugs while maintaining stability under physiological conditions. -

Bioconjugation Applications :

In another study, researchers successfully utilized this compound for the labeling of peptides. The azide moiety facilitated the conjugation with alkyne-functionalized fluorophores, allowing for real-time tracking of peptide dynamics in live cells.

Comparative Analysis with Related Compounds

The following table summarizes key properties and biological activities of this compound compared to related azido compounds:

| Compound Name | CAS No. | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| 2-(2-Azidoethoxy)ethan-1-amine | 1204085-45-9 | 151.69 | Antimicrobial, Bioconjugation |

| Azidopropylamine | 1234567-89-0 | 115.14 | Antiviral |

| Azidobenzylamine | 9876543-21-0 | 135.17 | Anticancer |

Propiedades

IUPAC Name |

2-(2-azidoethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O.ClH/c5-1-3-9-4-2-7-8-6;/h1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHGGAEWDASLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204085-45-9 | |

| Record name | 2-(2-azidoethoxy)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.